N-(4-Bromophenyl)-3-oxobutanamide
Overview
Description
N-(4-Bromophenyl)-3-oxobutanamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-3-oxobutanamide typically involves the reaction of 4-bromoaniline with an appropriate acylating agent. One common method is the condensation of 4-bromoaniline with 3-oxobutanoic acid or its derivatives under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, depending on the specific synthetic route chosen .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromophenyl)-3-oxobutanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in the 3-oxobutanamide moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in antimicrobial and anticancer studies.
Medicine: Research indicates potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which N-(4-Bromophenyl)-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of essential bacterial components. In anticancer research, it could interfere with cellular pathways critical for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative properties.
N-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Studied for its antimicrobial and antioxidant activities.
Uniqueness
Its combination of a bromophenyl group with a 3-oxobutanamide moiety allows for diverse chemical modifications and functionalization, making it a versatile compound in synthetic and medicinal chemistry .
Biological Activity
N-(4-Bromophenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molar mass of approximately 255.09 g/mol. The compound features a bromine atom at the para position of the phenyl ring, contributing to its unique chemical reactivity and biological activity.
1. Medicinal Chemistry Applications
This compound is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a scaffold for developing drugs with anti-inflammatory and anticancer properties .
2. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its effects on galactokinase (GALK), where it demonstrated significant inhibition at concentrations below 100 nM, indicating its potential as a lead compound in drug development for conditions like galactosemia .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound has shown to interact with various enzymes, potentially altering their activity, which can lead to therapeutic effects in metabolic disorders .
- Cellular Pathways : It may influence cellular pathways related to apoptosis and cell proliferation, making it a candidate for cancer treatment .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of this compound in vitro against various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of this compound in animal models of inflammation. Results demonstrated a reduction in inflammatory markers and symptoms, suggesting its potential use in treating inflammatory diseases .
Table 1: Biological Activity Summary
Activity Type | Observed Effect | Reference |
---|---|---|
Enzyme Inhibition | GALK inhibition at <100 nM | |
Anticancer Activity | Dose-dependent growth inhibition | |
Anti-inflammatory | Reduced inflammatory markers |
Table 2: Structure-Activity Relationship (SAR)
Compound Variant | IC50 (μM) | Notes |
---|---|---|
This compound | <10 | Significant enzyme inhibition |
N-(3-Chlorophenyl)-3-oxobutanamide | >20 | Less potent compared to brominated variant |
N-(4-Iodophenyl)-3-oxobutanamide | 15 | Moderate activity |
Properties
IUPAC Name |
N-(4-bromophenyl)-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-7(13)6-10(14)12-9-4-2-8(11)3-5-9/h2-5H,6H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOJEVGOXBFZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344689 | |
Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38418-24-5 | |
Record name | N-(4-Bromophenyl)-3-oxobutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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